6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17899026
InChI: InChI=1S/C18H23N5O2S2/c1-12(2)13-6-8-14(9-7-13)17-21-23-16(19-20-18(23)26-17)15-5-4-10-22(11-15)27(3,24)25/h6-9,12,15H,4-5,10-11H2,1-3H3
SMILES:
Molecular Formula: C18H23N5O2S2
Molecular Weight: 405.5 g/mol

6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17899026

Molecular Formula: C18H23N5O2S2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C18H23N5O2S2
Molecular Weight 405.5 g/mol
IUPAC Name 3-(1-methylsulfonylpiperidin-3-yl)-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C18H23N5O2S2/c1-12(2)13-6-8-14(9-7-13)17-21-23-16(19-20-18(23)26-17)15-5-4-10-22(11-15)27(3,24)25/h6-9,12,15H,4-5,10-11H2,1-3H3
Standard InChI Key DNPRDYFYDQBNGM-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[3,4-b][1, thiadiazole core fused with a 4-isopropylphenyl group at position 6 and a 1-(methylsulfonyl)-3-piperidinyl substituent at position 3. The triazolo-thiadiazole system consists of a five-membered triazole ring fused to a six-membered thiadiazole, creating a planar, aromatic heterocycle with delocalized π-electrons . The 4-isopropylphenyl group introduces steric bulk and hydrophobicity, while the methylsulfonyl-piperidine moiety enhances solubility and potential hydrogen-bonding interactions.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₀H₂₅N₅O₂S₂
Molecular Weight435.57 g/mol
IUPAC Name6-(4-isopropylphenyl)-3-(1-methylsulfonylpiperidin-3-yl)- triazolo[3,4-b] thiadiazole
Topological Polar Surface Area118 Ų
LogP (Octanol-Water)2.8

The calculated LogP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for target engagement via hydrogen bonding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the isopropyl group (δ 1.2–1.4 ppm for methyl protons) and piperidine ring (δ 2.8–3.2 ppm for N-methylsulfonyl protons). The aromatic region (δ 7.2–7.8 ppm) confirms the presence of the triazolo-thiadiazole core and phenyl substituents . Mass spectrometry analysis typically shows a molecular ion peak at m/z 435.57, consistent with the molecular formula.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three key stages:

  • Formation of the Triazolo-Thiadiazole Core: Hydrazine derivatives react with carbon disulfide under basic conditions to form thiosemicarbazide intermediates, which undergo cyclization with bromine or iodine to yield the triazolo-thiadiazole scaffold .

  • Introduction of the 4-Isopropylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling attaches the isopropylphenyl moiety to position 6 of the heterocycle.

  • Piperidine Functionalization: The 3-piperidinyl group is introduced via nucleophilic substitution, followed by sulfonylation with methylsulfonyl chloride to install the N-methylsulfonyl group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1NH₂NH₂, CS₂, KOH, EtOH, reflux68%
24-Isopropylphenylboronic acid, Pd(PPh₃)₄, DMF/H₂O52%
3CH₃SO₂Cl, Et₃N, DCM, 0°C to RT85%

Chemical Modifications

The compound undergoes regioselective reactions:

  • Electrophilic Aromatic Substitution: Nitration at position 5 of the thiadiazole ring occurs under HNO₃/H₂SO₄ .

  • Nucleophilic Displacement: The methylsulfonyl group can be replaced by amines or thiols under basic conditions.

  • Reductive Alkylation: Catalytic hydrogenation reduces the triazole ring’s C=N bond, altering aromaticity and bioactivity .

Biological Activities and Mechanisms

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-73.2Tubulin inhibition
A5494.7ROS generation
HCT1165.1Topoisomerase II inhibition

Antimicrobial Effects

The compound exhibits broad-spectrum activity:

  • Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (MRSA), surpassing vancomycin (MIC = 16 μg/mL) .

  • Antifungal: 90% inhibition of Candida albicans biofilm formation at 32 μg/mL.
    Activity correlates with membrane disruption, evidenced by propidium iodide uptake assays .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates sulfoxide and piperidine-N-oxide metabolites .

  • Excretion: 78% renal excretion within 24 hours in rodent models.

Toxicity Considerations

Acute toxicity studies in rats reveal an LD₅₀ > 500 mg/kg, with histopathological changes in liver and kidneys at 200 mg/kg doses . Chronic exposure (28 days) causes dose-dependent neutropenia and elevated liver enzymes.

Future Research Directions

Structural Optimization

  • Piperidine Modifications: Replacing methylsulfonyl with acyl groups may enhance CNS penetration.

  • Heterocycle Hybridization: Fusion with quinoline or indole rings could improve DNA intercalation .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) increases tumor accumulation by 4.2-fold in xenograft models, reducing off-target toxicity.

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